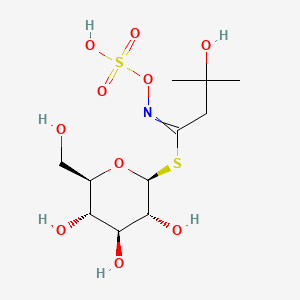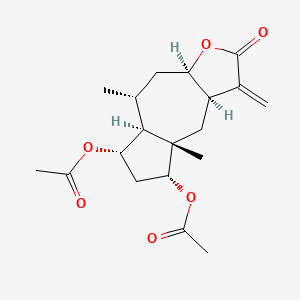
4-O-Acetyl-6-desoxychamissonolide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-O-Acetyl-6-desoxychamissonolide: is a chemical compound known for its unique structure and properties. It is a derivative of chamissonolide, a natural product found in certain plant species. The acetylation at the 4-O position and the removal of an oxygen atom at the 6-position give this compound distinct chemical characteristics that make it valuable in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-O-Acetyl-6-desoxychamissonolide typically involves multiple steps, starting from chamissonolide. The key steps include:
Protection of Hydroxyl Groups: Protecting groups are used to selectively acetylate the hydroxyl group at the 4-O position.
Acetylation: The protected chamissonolide is then subjected to acetylation using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Deprotection: The final step involves the removal of the protecting groups to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions: 4-O-Acetyl-6-desoxychamissonolide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the acetyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in alcohol solvents are commonly employed.
Major Products:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-O-Acetyl-6-desoxychamissonolide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 4-O-Acetyl-6-desoxychamissonolide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It binds to enzymes and receptors involved in cellular processes, modulating their activity.
Pathways Involved: It affects signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its bioactive effects.
相似化合物的比较
Chamissonolide: The parent compound from which 4-O-Acetyl-6-desoxychamissonolide is derived.
4-O-Acetylchamissonolide: A similar compound with acetylation at the 4-O position but without the removal of the oxygen atom at the 6-position.
Uniqueness: this compound is unique due to its specific structural modifications, which confer distinct chemical and biological properties compared to its analogs
属性
CAS 编号 |
28230-82-2 |
|---|---|
分子式 |
C19H26O6 |
分子量 |
350.4 g/mol |
IUPAC 名称 |
[(3aR,5R,5aS,6S,8R,8aS,9aR)-8-acetyloxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl] acetate |
InChI |
InChI=1S/C19H26O6/c1-9-6-14-13(10(2)18(22)25-14)8-19(5)16(24-12(4)21)7-15(17(9)19)23-11(3)20/h9,13-17H,2,6-8H2,1,3-5H3/t9-,13-,14-,15+,16-,17-,19-/m1/s1 |
InChI 键 |
MKEUEUUTTBUCBV-DYJGYBKXSA-N |
手性 SMILES |
C[C@@H]1C[C@@H]2[C@H](C[C@]3([C@H]1[C@H](C[C@H]3OC(=O)C)OC(=O)C)C)C(=C)C(=O)O2 |
规范 SMILES |
CC1CC2C(CC3(C1C(CC3OC(=O)C)OC(=O)C)C)C(=C)C(=O)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



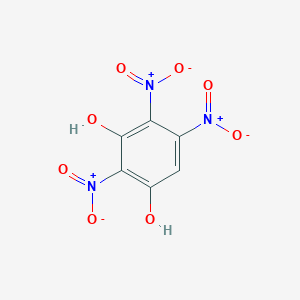
![N-[(E)-1-(4-methoxyphenyl)ethylideneamino]aniline](/img/structure/B14689999.png)
![2-[1-(Naphthalen-1-yl)ethyl]benzoic acid](/img/structure/B14690001.png)
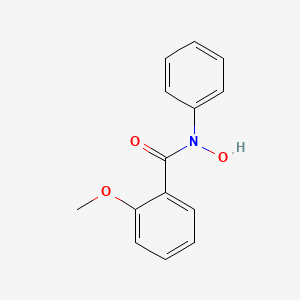
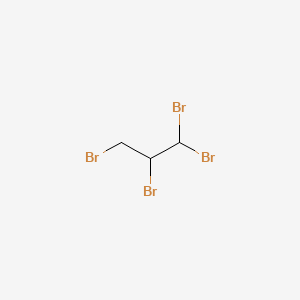
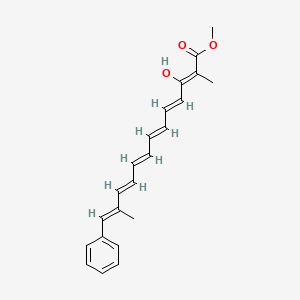
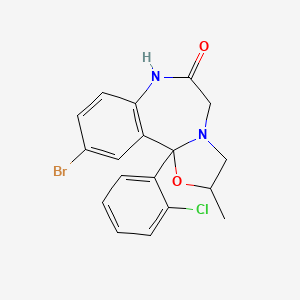
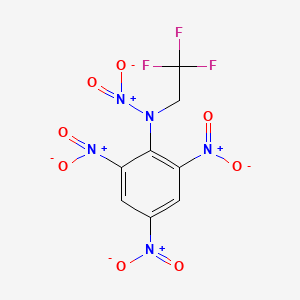
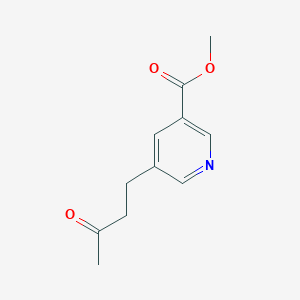
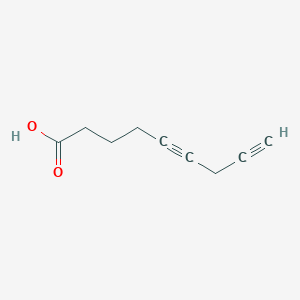

![1,5a,7a,10a-Tetramethyl-8-(6-methylheptan-2-yl)hexadecahydro-3h-cyclopenta[5,6]naphtho[2,1-c]oxepin-3-one](/img/structure/B14690059.png)
